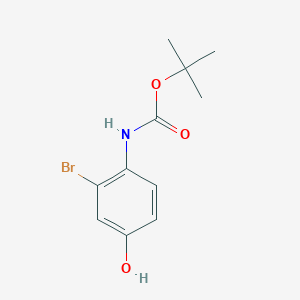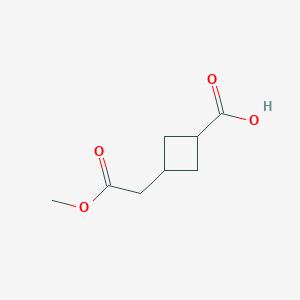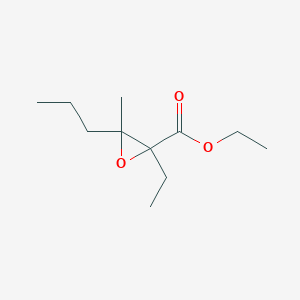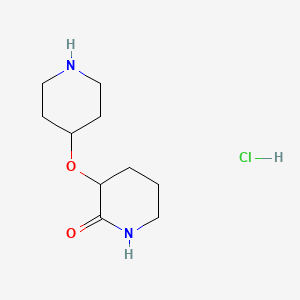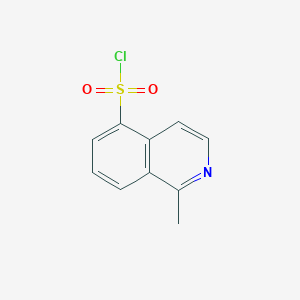
1-Methylisoquinoline-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of isoquinoline, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methylisoquinoline. This process typically uses reagents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of thionyl chloride (SOCl2) and N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinoline-5-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methylisoquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-5-sulfonyl chloride: Lacks the methyl group at the 1-position, making it less sterically hindered.
Quinoline-5-sulfonyl chloride: Contains a quinoline ring instead of an isoquinoline ring, leading to different electronic properties.
Uniqueness: 1-Methylisoquinoline-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H8ClNO2S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
1-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
InChI-Schlüssel |
LIXOMWQEVWWYIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
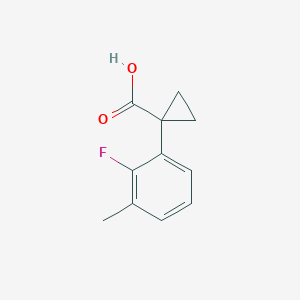

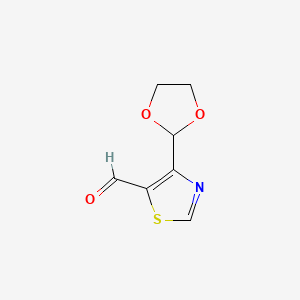
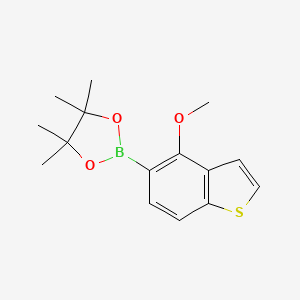


![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
